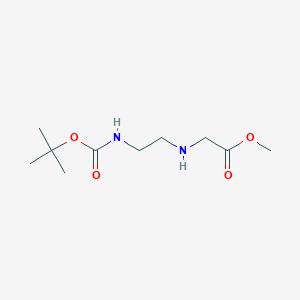![molecular formula C14H18INO2 B8623791 tert-butyl N-[1-(4-iodophenyl)cyclopropyl]carbamate](/img/structure/B8623791.png)
tert-butyl N-[1-(4-iodophenyl)cyclopropyl]carbamate
Übersicht
Beschreibung
tert-butyl N-[1-(4-iodophenyl)cyclopropyl]carbamate: is an organic compound with the molecular formula C14H18INO2 . It is a derivative of cyclopropylcarbamate, where the cyclopropyl group is substituted with a 4-iodophenyl group. This compound is known for its stability and is commonly used as an intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl [1-(4-iodophenyl)cyclopropyl]carbamate typically involves the following steps:
Starting Material: The synthesis begins with 4-iodoaniline.
Protection: The amino group of 4-iodoaniline is protected using tert-butoxycarbonyl (Boc) anhydride to form tert-butyl (4-iodophenyl)carbamate.
Cyclopropanation: The protected amine is then subjected to cyclopropanation using a suitable cyclopropylating agent under basic conditions to yield tert-butyl [1-(4-iodophenyl)cyclopropyl]carbamate
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Using bulk quantities of 4-iodoaniline and Boc anhydride.
Optimized Conditions: Employing optimized reaction conditions such as temperature control, solvent selection, and purification techniques to ensure high yield and purity
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the iodine atom.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products:
Substitution Products: Formation of azides or nitriles.
Oxidation Products: Formation of iodinated phenols.
Coupling Products: Formation of biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies .
Biology:
Medicine:
Industry:
- Utilized in the production of pharmaceuticals and agrochemicals.
- Used in material science for the development of new materials .
Wirkmechanismus
The mechanism of action of tert-butyl [1-(4-iodophenyl)cyclopropyl]carbamate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. The iodine atom plays a crucial role in its reactivity, enabling it to participate in diverse chemical transformations .
Vergleich Mit ähnlichen Verbindungen
- Tert-butyl (4-iodophenyl)carbamate
- Tert-butyl (4-iodophenyl)butylcarbamate
- Tert-butyl (1-(4-formylphenyl)cyclopropyl)carbamate
Comparison:
- tert-butyl N-[1-(4-iodophenyl)cyclopropyl]carbamate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties.
- Compared to tert-butyl (4-iodophenyl)carbamate , the cyclopropyl group in the former enhances its reactivity in certain chemical reactions.
- Tert-butyl (4-iodophenyl)butylcarbamate and tert-butyl (1-(4-formylphenyl)cyclopropyl)carbamate have different substituents, leading to variations in their chemical behavior and applications .
Eigenschaften
Molekularformel |
C14H18INO2 |
|---|---|
Molekulargewicht |
359.20 g/mol |
IUPAC-Name |
tert-butyl N-[1-(4-iodophenyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C14H18INO2/c1-13(2,3)18-12(17)16-14(8-9-14)10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
FCADQNBESPLYMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=CC=C(C=C2)I |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B8623717.png)
![2-chloro-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxybenzoic acid](/img/structure/B8623727.png)








![4-Methylthiopyrido[2,3-d]pyrimidine](/img/structure/B8623799.png)



